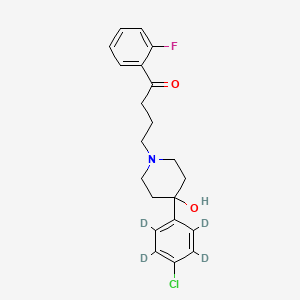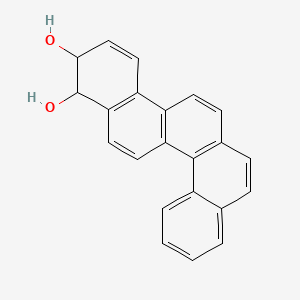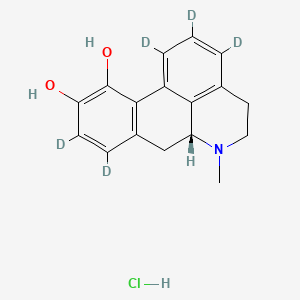
(R)-Apomorphine-d5 Hydrochloride (Major)
説明
科学的研究の応用
Stability and Pharmaceutical Preparations
- (R)-Apomorphine hydrochloride (ApoHCI), a dopamine receptor agonist used in clinical research, exhibits instability in aqueous solutions. However, at a concentration of 1 mg/ml in sodium metabisulphite solutions, it remains stable for up to six months, making it suitable for pharmaceutical preparations intended for clinical research (Ng Ying Kin, Lal, & Thavundayil, 2001).
Neuroprotective Properties
- R-apomorphine demonstrates neuroprotective properties in models of Parkinson's disease, acting as a radical scavenger and iron chelator. Its ability to protect against neurotoxicity in the MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of Parkinson's disease highlights its potential for therapeutic use in neurodegenerative disorders (Grünblatt, Mandel, Berkuzki, & Youdim, 1999).
Transdermal Iontophoretic Delivery in Parkinson's Disease
- The development of a transdermal iontophoretic delivery system for R-apomorphine is explored as a means to manage Parkinson's disease, highlighting the need for individualized and controlled delivery due to its complex pharmacokinetics and pharmacodynamics (Boddé, Van Laar, Van der Geest, & Danhof, 1998).
Dopaminergic Therapy
- (R)-Apomorphine has proven efficacy in managing the "on-off" periods in Parkinson's disease treatment, offering rapid control of symptoms. This review traces its discovery and therapeutic efficacy, emphasizing its structural features responsible for its activity (Subramony, 2006).
Antioxidant and Anti-Inflammatory Effects
- Apomorphine exhibits potent iron chelation and radical scavenging abilities, highlighting its potential as a neuroprotective agent in Parkinson's disease where iron and oxidative stress are implicated in the pathogenesis of nigrostriatal dopamine neuron degeneration (Youdim, Grünblatt, & Mandel, 1999).
Impact on Hormone Levels
- Apomorphine hydrochloride's effects on human hormone levels, specifically growth hormone and prolactin, have been studied, demonstrating its modulation of these hormones through dopaminergic mechanisms (Lal, de la Vega, Sourkes, & Friesen, 1973).
Treatment of Erectile Dysfunction
- The role of apomorphine in treating erectile dysfunction, acting through the dopaminergic system, is an area of active research, illustrating its diverse therapeutic applications beyond neurological disorders (D’Aquila, Panin, Cossu, Peana, & Serra, 2003).
Chemical Synthesis and Analysis
- Methods for synthesizing and analyzing apomorphine hydrochloride, including its related substances, have been developed, underscoring the importance of accurate chemical analysis in pharmaceutical applications (Lei, 2009).
Safety And Hazards
特性
IUPAC Name |
(6aR)-1,2,3,8,9-pentadeuterio-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i2D,3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZYDSNJIOXRL-KJVIRAPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3[C@@H](CC4=C(C3=C1[2H])C(=C(C(=C4[2H])[2H])O)O)N(CC2)C)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747051 | |
| Record name | (6aR)-6-Methyl(1,2,3,8,9-~2~H_5_)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Apomorphine-d5 Hydrochloride (Major) | |
CAS RN |
76787-63-8 | |
| Record name | (6aR)-6-Methyl(1,2,3,8,9-~2~H_5_)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-CHLORO-3-[4-(TRIFLUOROMETHYL)PHENYL]ISOXAZOLE](/img/no-structure.png)
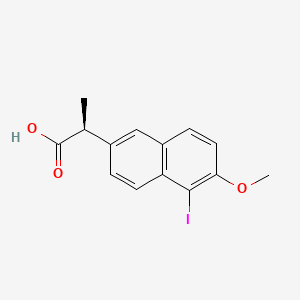
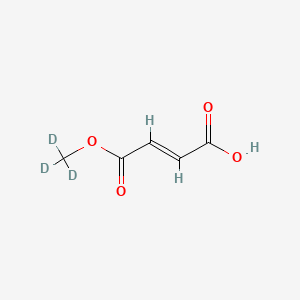
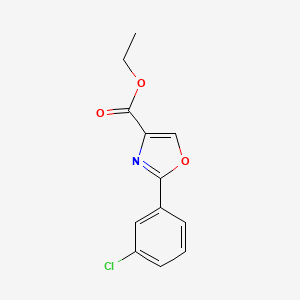
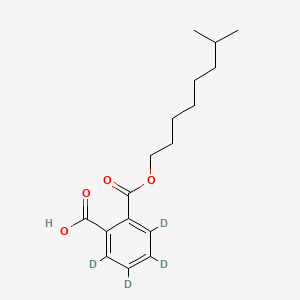
![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)
